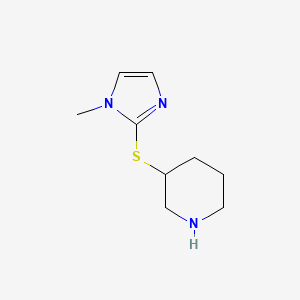![molecular formula C9H7NO3 B12943132 Methyl furo[3,2-b]pyridine-2-carboxylate](/img/structure/B12943132.png)
Methyl furo[3,2-b]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl furo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the class of furo[3,2-b]pyridines These compounds are known for their unique structural features, which include a fused furan and pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl furo[3,2-b]pyridine-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of methyl 2-azido-3-(3-furyl)propenoate with a suitable catalyst can yield the desired compound . Another method involves the use of phase-transfer catalysis conditions to obtain derivatives of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and catalysis can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, using scalable processes such as continuous flow chemistry.
Análisis De Reacciones Químicas
Types of Reactions
Methyl furo[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce functional groups like halides or alkyl groups .
Aplicaciones Científicas De Investigación
Methyl furo[3,2-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have potential biological activities, making them candidates for drug discovery and development.
Mecanismo De Acción
The mechanism of action of methyl furo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes . Detailed studies on its mechanism of action are ongoing, aiming to elucidate the precise molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to methyl furo[3,2-b]pyridine-2-carboxylate include other furo[3,2-b]pyridine derivatives and related heterocyclic compounds such as indole derivatives . These compounds share structural similarities and often exhibit comparable chemical and biological properties.
Uniqueness
Its ability to undergo diverse chemical reactions and its promising biological activities make it a compound of significant interest in various research fields .
Propiedades
Fórmula molecular |
C9H7NO3 |
|---|---|
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
methyl furo[3,2-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H7NO3/c1-12-9(11)8-5-6-7(13-8)3-2-4-10-6/h2-5H,1H3 |
Clave InChI |
KXRVZARIVAUANT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(O1)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


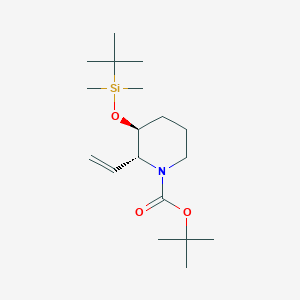
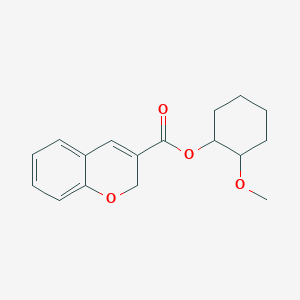
![1',3'-Dihydrospiro[azetidine-3,2'-inden]-5'-ol](/img/structure/B12943067.png)

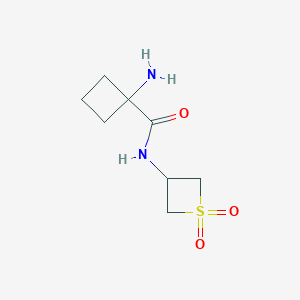

![(R)-4-((3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-7,10,13-trimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12943100.png)
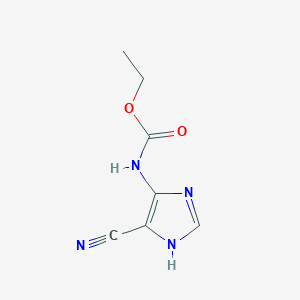
![6-(4-Methoxybenzo[d]oxazol-2-yl)-3-phenyl-2,5-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12943114.png)
